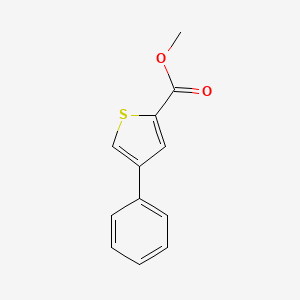

Methyl 4-phenylthiophene-2-carboxylate

Description

The exact mass of the compound Methyl 4-phenylthiophene-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 4-phenylthiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-phenylthiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-phenylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-14-12(13)11-7-10(8-15-11)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHSKIOLDZOPEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CS1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374992 | |

| Record name | methyl 4-phenylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21676-90-4 | |

| Record name | methyl 4-phenylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21676-90-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-phenylthiophene-2-carboxylate

Introduction

Methyl 4-phenylthiophene-2-carboxylate is a key heterocyclic scaffold that serves as a versatile building block in the fields of medicinal chemistry, materials science, and agrochemicals. Its substituted thiophene core is a prevalent motif in numerous biologically active compounds and functional organic materials. The strategic placement of the phenyl and methyl carboxylate groups offers multiple points for further functionalization, making it a valuable intermediate for the synthesis of complex molecular architectures.

This guide provides an in-depth exploration of the primary synthetic pathways to methyl 4-phenylthiophene-2-carboxylate. We will dissect both classical ring-forming reactions and modern cross-coupling strategies, offering mechanistic insights, field-proven protocols, and a comparative analysis to aid researchers in selecting the most appropriate method for their specific application.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing a synthesis begins with retrosynthesis. By disconnecting the target molecule at key bonds, we can identify potential starting materials and corresponding synthetic strategies. For methyl 4-phenylthiophene-2-carboxylate, two primary disconnection points are evident: the bonds forming the thiophene ring itself and the carbon-carbon bond connecting the phenyl group to the thiophene core.

Caption: Retrosynthetic analysis of methyl 4-phenylthiophene-2-carboxylate.

This analysis logically divides our synthetic approaches into two main categories:

-

Cross-Coupling Strategies: Building the C4-phenyl bond on a pre-formed thiophene ring.

-

Cyclization Strategies: Constructing the thiophene ring from acyclic precursors.

Part 1: Modern Cross-Coupling Strategies

The most direct and often highest-yielding routes to the target molecule involve the palladium-catalyzed formation of the C-C bond between a pre-functionalized thiophene ring and a phenyl group.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[1][2] The reaction couples an organoboron species with an organohalide. For our target, this involves coupling methyl 4-bromothiophene-2-carboxylate with phenylboronic acid.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of the thiophene ester. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.[1] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add methyl 4-bromothiophene-2-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).[3]

-

Catalyst Addition: Add the palladium catalyst, such as Pd(OAc)₂ (0.05 eq), and a phosphine ligand, like PPh₃ (0.2 eq).[3]

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane or DME) and water.

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 2-12 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Heck Coupling

The Heck reaction provides an alternative pathway, typically coupling an organohalide with an alkene.[4] To synthesize the target molecule, one could envision coupling methyl 4-bromothiophene-2-carboxylate with styrene. While plausible, this reaction can sometimes face challenges with regioselectivity and often requires an oxidative step to aromatize the resulting dihydrothiophene intermediate. A more direct C-H activation approach, a variant of the Heck reaction, has also been explored for the arylation of thiophenes.[5]

Part 2: Classical Thiophene Ring Synthesis

These methods construct the thiophene ring from acyclic precursors, building the desired substitution pattern directly into the heterocyclic core.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a powerful method for preparing substituted thiophenes. A common variant involves the condensation of a β-ketoester with a thioglycolic acid derivative in the presence of a base.[6][7] For our target, this would involve reacting a phenyl-substituted β-ketoester with methyl thioglycolate.

Mechanistic Rationale: The reaction proceeds via a base-catalyzed Michael addition of the thioglycolate to an activated alkyne or equivalent, followed by an intramolecular condensation (e.g., Dieckmann condensation) to form the thiophene ring.[7][8] The choice of base and reaction conditions is crucial to drive the cyclization and subsequent dehydration/aromatization.

Caption: General workflow for the Fiesselmann thiophene synthesis.

Experimental Protocol: Fiesselmann Synthesis

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the phenyl-substituted β-ketoester (1.0 eq) and methyl thioglycolate (1.0 eq) in a suitable solvent like methanol or tert-butanol.

-

Base Addition: Slowly add a solution of a strong base, such as potassium tert-butoxide or sodium methoxide (2.0-2.2 eq), at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture and carefully acidify with a dilute acid (e.g., 1M HCl) to pH ~5-6.

-

Extraction: Extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: After solvent removal, purify the crude product via column chromatography or recrystallization. Note: This route typically yields a 3-hydroxythiophene, which may require a subsequent dehydroxylation step to reach the target molecule.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic method for forming five-membered heterocycles from 1,4-dicarbonyl compounds.[9][10] To generate a thiophene, the 1,4-dicarbonyl is treated with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. The primary challenge of this route is the synthesis of the required 1-phenyl-1,4-dicarbonyl precursor.

Mechanistic Rationale: The sulfurizing agent first converts one or both of the carbonyl oxygens into thiones. The resulting thiocarbonyl then acts as a nucleophile, attacking the remaining carbonyl group. Subsequent cyclization and dehydration, driven by the formation of the stable aromatic thiophene ring, yields the final product.[10]

Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield a 2-aminothiophene.[11][12] While not a direct route to our target, a 2-amino-4-phenylthiophene derivative could be synthesized via this method. This intermediate would then require several subsequent steps, such as a Sandmeyer reaction to replace the amino group with a halide, followed by palladium-catalyzed carbonylation or another functional group interconversion to install the methyl ester. Due to its multi-step nature from the Gewald product, this route is often less efficient for this specific target compared to the methods described above.[13]

Comparative Analysis of Synthesis Pathways

The choice of a synthetic route depends on factors such as starting material availability, desired scale, cost, and step-efficiency.

| Pathway | Key Features | Advantages | Disadvantages |

| Suzuki-Miyaura Coupling | Pd-catalyzed C-C bond formation between a boronic acid and a halide.[1][2] | High yield, excellent functional group tolerance, mild conditions, vast commercial availability of precursors. | Cost of palladium catalyst and ligands; potential for protodeboronation of the boronic acid.[14] |

| Heck Coupling | Pd-catalyzed coupling of a halide with an alkene.[4][5] | Good for C-H functionalization, atom economical. | Can suffer from regioselectivity issues; may require an additional oxidation step. |

| Fiesselmann Synthesis | Condensation of a β-ketoester with a thioglycolate derivative.[6][7] | Builds the core ring structure efficiently; good for creating highly substituted thiophenes. | Requires specific acyclic precursors; may yield a hydroxylated intermediate requiring further steps. |

| Paal-Knorr Synthesis | Cyclization of a 1,4-dicarbonyl with a sulfurizing agent.[9][10] | A classic and reliable method for ring formation. | Synthesis of the required 1,4-dicarbonyl precursor can be challenging and multi-stepped. |

| Gewald Reaction | Multicomponent synthesis of 2-aminothiophenes.[11][12] | High atom economy, convergent synthesis of a useful intermediate. | Indirect route; requires multiple post-synthesis functional group transformations to reach the target. |

Conclusion

Multiple robust synthetic strategies exist for the preparation of methyl 4-phenylthiophene-2-carboxylate. For laboratory-scale synthesis where efficiency and high yields are paramount, the Suzuki-Miyaura cross-coupling stands out as the premier choice due to its reliability and the wide availability of starting materials. Classical ring-forming reactions, particularly the Fiesselmann synthesis , offer powerful alternatives for building the thiophene core from the ground up, providing access to a diverse range of analogs. A thorough evaluation of the comparative advantages and disadvantages outlined in this guide will enable researchers and drug development professionals to select the optimal pathway tailored to their specific synthetic goals.

References

-

ResearchGate. (n.d.). Synthesis of methyl thiophene-2-carboxylates from acetylenic... Retrieved from [Link]

- Google Patents. (n.d.). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.

-

MDPI. (2021). N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylates. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-thenaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

-

Filo. (2024). Fiesselmann thiophene synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

-

YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Retrieved from [Link]

-

ACS Publications. (2022). Palladium-Catalyzed Synthesis of Esters from Arenes through C–H Thianthrenation. Retrieved from [Link]

-

RSC Publishing. (n.d.). An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions. Retrieved from [Link]

-

MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Fiesselmann thiophene synthesis | Request PDF. Retrieved from [Link]

-

ChemSynthesis. (n.d.). methyl 4-phenyl-2-thiophenecarboxylate. Retrieved from [Link]

-

ACS Publications. (n.d.). Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. Retrieved from [Link]

-

ACS Publications. (2019). Palladium-Catalyzed Controllable Reductive/Oxidative Heck Coupling between Cyclic Enones and Thiophenes via C–H Activation. Retrieved from [Link]

-

ResearchGate. (n.d.). Extension of the Heck Reaction to the Arylation of Activated Thiophenes. Retrieved from [Link]

- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.

-

MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

-

PMC - NIH. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

-

YouTube. (2019). Paal Knorr Synthesis of Thiophene with Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Retrieved from [Link]

-

SlideShare. (n.d.). Synthesis of Furan and Thiophene. Retrieved from [Link]

-

PMC - PubMed Central. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Retrieved from [Link]

-

NIH. (n.d.). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Retrieved from [Link]

-

Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

-

Thieme Chemistry. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with.... Retrieved from [Link]

-

RSC Publishing. (2015). An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions. Retrieved from [Link]

-

Quora. (2020). What is the Paal-Knorr synthesis of a thiophene mechanism? Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

-

Semantic Scholar. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. Retrieved from [Link]

-

NIH. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Retrieved from [Link]

-

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fiesselmann thiophene synthesis | Filo [askfilo.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 11. Gewald reaction - Wikipedia [en.wikipedia.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. d-nb.info [d-nb.info]

- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of Methyl 4-phenylthiophene-2-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-phenylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

Methyl 4-phenylthiophene-2-carboxylate is a heterocyclic organic compound featuring a central thiophene ring. This core structure is of significant interest in medicinal chemistry and materials science. Thiophene-based molecules are recognized as "privileged scaffolds" due to their versatile biological activities, which include anti-inflammatory, antimicrobial, antioxidant, and anticancer properties[1][2][3][4]. The thiophene ring often acts as a bioisostere for a phenyl ring, enabling favorable interactions with biological targets[3].

In Methyl 4-phenylthiophene-2-carboxylate, the thiophene nucleus is substituted at the C4 position with a phenyl group and at the C2 position with a methyl ester group. These substitutions not only define its fundamental physicochemical characteristics but also offer reactive sites for further chemical modification, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its known properties, analytical methodologies, and potential applications, grounded in established scientific data.

Core Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application in research and development, influencing everything from reaction kinetics to bioavailability.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀O₂S | [5][6] |

| Molecular Weight | 218.27 g/mol | [5][6] |

| Appearance | Solid | [6] |

| Melting Point | 96-98 °C | [5] |

| CAS Number | 21676-90-4 | [6] |

| InChI Key | MVHSKIOLDZOPEF-UHFFFAOYSA-N | [5][6] |

| SMILES | COC(=O)C1=CC(=CS1)C2=CC=CC=C2 | [5][6] |

Solubility Insights: While specific quantitative solubility data is not readily available in the provided results, the molecular structure offers predictive insights. The presence of two aromatic rings (thiophene and phenyl) and the methyl ester group suggests that the molecule is largely nonpolar. Therefore, it is expected to exhibit good solubility in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Conversely, its solubility in water is predicted to be low due to the lack of hydrogen bond-donating groups and the dominance of hydrophobic regions. This characteristic is a critical consideration in drug development for formulation and delivery strategies.

Synthetic Pathways: A Methodological Overview

The synthesis of Methyl 4-phenylthiophene-2-carboxylate can be approached through several established organometallic and heterocyclic chemistry reactions. A common and effective method involves a cross-coupling reaction, which creates the pivotal carbon-carbon bond between the thiophene and phenyl rings.

A plausible and widely used approach is the Suzuki coupling reaction. This method is favored for its tolerance of various functional groups and generally high yields.

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Methyl 4-phenylthiophene-2-carboxylate 21676-90-4 [sigmaaldrich.com]

A Technical Guide to the Reactivity of the Thiophene Ring in Methyl 4-phenylthiophene-2-carboxylate

Abstract

This in-depth technical guide provides a comprehensive analysis of the reactivity of the thiophene ring in methyl 4-phenylthiophene-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a deep, mechanistic understanding of how the electronic interplay between the constituent functional groups dictates the molecule's chemical behavior. We will explore the regioselectivity of electrophilic and nucleophilic aromatic substitution, the potential for modern metal-catalyzed cross-coupling reactions, and other key transformations. This guide is structured to provide not only theoretical grounding but also practical, field-proven insights and detailed experimental protocols for the strategic functionalization of this important heterocyclic scaffold.

Foundational Principles: The Inherent Reactivity of the Thiophene Nucleus

Thiophene is a five-membered, sulfur-containing aromatic heterocycle. Its aromaticity, arising from the delocalization of six π-electrons over the five-membered ring, is the cornerstone of its chemical reactivity.[1] However, the degree of aromaticity is less than that of benzene, rendering the thiophene ring more electron-rich and, consequently, more susceptible to electrophilic attack.

Electrophilic aromatic substitution (EAS) is the hallmark reaction of thiophene. The sulfur atom, through the donation of its lone pair of electrons to the π-system, directs electrophiles preferentially to the α-positions (C2 and C5), which are significantly more reactive than the β-positions (C3 and C4). This regioselectivity is a consequence of the greater stabilization of the carbocation intermediate formed during α-attack, which can be represented by more resonance structures.

The Core of the Matter: Substituent Effects in Methyl 4-phenylthiophene-2-carboxylate

The reactivity of the thiophene ring in methyl 4-phenylthiophene-2-carboxylate is profoundly influenced by the electronic properties of its substituents: the methyl carboxylate group at the C2 position and the phenyl group at the C4 position. A thorough understanding of their individual and combined effects is paramount to predicting and controlling the outcomes of chemical transformations.

The methyl carboxylate group (-COOCH₃) at the C2 position is a potent electron-withdrawing group (EWG) through both inductive and resonance effects. This has two major consequences:

-

Deactivation towards Electrophilic Attack: The -COOCH₃ group significantly reduces the electron density of the thiophene ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted thiophene. Halogenation of arenes bearing electron-withdrawing groups, for instance, often requires harsher conditions.[2]

-

Activation towards Nucleophilic Attack: By withdrawing electron density, the -COOCH₃ group stabilizes the negatively charged Meisenheimer complex intermediate formed during nucleophilic aromatic substitution (SNAr), making the ring more susceptible to attack by nucleophiles.[3][4]

The phenyl group (-C₆H₅) at the C4 position has a more nuanced electronic influence. It can exert a weak electron-withdrawing inductive effect due to the sp²-hybridized carbons of the phenyl ring. However, it can also participate in resonance, potentially donating or withdrawing electron density depending on the demands of the reaction. In the context of electrophilic attack on the thiophene ring, it is generally considered to be weakly activating or deactivating and can influence the regioselectivity of incoming electrophiles.

The interplay of these substituents creates a unique electronic landscape on the thiophene ring, with the C5 position being the most likely site for further functionalization, particularly through electrophilic substitution. The C3 position, situated between two substituents, is sterically hindered and electronically deactivated.

Caption: Electronic influence of substituents on the thiophene ring.

A Deep Dive into Reactivity: Key Transformations

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating presence of the methyl carboxylate group, electrophilic aromatic substitution remains a viable, albeit more challenging, pathway for the functionalization of methyl 4-phenylthiophene-2-carboxylate. The key to successful EAS on this substrate lies in the careful selection of reaction conditions to overcome the reduced nucleophilicity of the thiophene ring.

Regioselectivity: The directing effects of the substituents converge to favor electrophilic attack at the C5 position . The C2-ester group, being a meta-director, deactivates the adjacent C3 position and directs incoming electrophiles to the C4 and C5 positions. The C4-phenyl group, being an ortho, para-director, also directs towards the C3 and C5 positions. The C5 position is therefore electronically favored by both substituents.

Typical EAS Reactions:

-

Halogenation: Bromination or chlorination can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like acetic acid or dimethylformamide. The use of a Lewis acid catalyst may be necessary for less reactive substrates.

-

Nitration: Nitration of deactivated thiophenes requires potent nitrating agents, such as a mixture of fuming nitric acid and sulfuric acid, at low temperatures to prevent side reactions.[5][6] The ester group is generally stable to nitration conditions, unlike a free carboxylic acid which can undergo decarboxylative nitration.[7]

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

| Bromination | NBS, Acetic Acid | Methyl 5-bromo-4-phenylthiophene-2-carboxylate |

| Nitration | HNO₃, H₂SO₄ | Methyl 5-nitro-4-phenylthiophene-2-carboxylate |

| Acylation | Acyl chloride, AlCl₃ | Methyl 5-acyl-4-phenylthiophene-2-carboxylate |

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strong electron-withdrawing methyl carboxylate group at C2 potentially allows for nucleophilic aromatic substitution, a reaction not typically observed with electron-rich thiophenes. For SNAr to occur, a good leaving group, such as a halide, must be present on the ring, typically at an activated position. For instance, if a halogen were present at the C5 position, the molecule would be activated for nucleophilic displacement.

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers powerful tools for the functionalization of heterocycles through metal-catalyzed cross-coupling reactions. These methods provide a versatile and often highly regioselective means of forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of biaryl compounds.[8][9][10][11] To employ this reaction, the thiophene ring must first be halogenated, typically at the C5 position as predicted for EAS. The resulting 5-halothiophene can then be coupled with a wide variety of boronic acids or esters.

Caption: Workflow for C5-arylation via Suzuki-Miyaura coupling.

Heck Coupling: The Heck reaction provides a method for the arylation or vinylation of the thiophene ring.[12][13] Similar to the Suzuki coupling, a halogenated thiophene derivative is typically used. The reaction of a 5-halothiophene with an alkene in the presence of a palladium catalyst and a base would yield a 5-alkenylthiophene derivative. The regioselectivity of the Heck reaction on thiophenes substituted with an electron-withdrawing group at the 2-position is generally high.[14]

Direct C-H Arylation: A more contemporary and atom-economical approach is the direct C-H functionalization, which avoids the pre-functionalization step of halogenation. Palladium-catalyzed direct arylation can be used to couple aryl halides directly with the C-H bonds of thiophenes.[15][16] For methyl 4-phenylthiophene-2-carboxylate, the most likely position for direct C-H arylation would be the C5 position, given its higher electron density relative to the C3 position and lack of steric hindrance.

Reduction and Oxidation

Reduction: The methyl ester group can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄). The thiophene ring itself is generally stable to these conditions, although more forcing conditions can lead to ring opening.

Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide and then to a sulfone using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.[17][18][19] The presence of electron-withdrawing groups on the thiophene ring generally makes it more difficult to oxidize.[18]

Experimental Protocols: A Practical Approach

The following protocols are based on established methodologies for analogous substituted thiophenes and are designed to be self-validating starting points for the functionalization of methyl 4-phenylthiophene-2-carboxylate.

Protocol for C5-Bromination

Objective: To regioselectively introduce a bromine atom at the C5 position of methyl 4-phenylthiophene-2-carboxylate.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-phenylthiophene-2-carboxylate (1.0 eq.) in glacial acetic acid.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq.) to the solution in one portion.

-

Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol for C5-Arylation via Suzuki-Miyaura Coupling

Objective: To couple an aryl group at the C5 position of methyl 5-bromo-4-phenylthiophene-2-carboxylate.

Methodology:

-

Reaction Setup: To a Schlenk flask, add methyl 5-bromo-4-phenylthiophene-2-carboxylate (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as potassium carbonate (2.0 eq.).

-

Solvent Addition: Add a mixture of toluene and water (e.g., 4:1 v/v) to the flask.

-

Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Reaction Conditions: Heat the mixture to reflux (around 90-100 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction to room temperature and add water.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography. A general procedure for a similar Suzuki coupling is described in the literature.[20]

Conclusion

The reactivity of the thiophene ring in methyl 4-phenylthiophene-2-carboxylate is a fascinating case study in the principles of physical organic chemistry. The strong deactivating effect of the C2-ester group is the dominant factor, rendering the ring less susceptible to electrophilic attack but opening up possibilities for other transformations. The C5 position emerges as the primary site for functionalization, a prediction supported by the combined electronic effects of both substituents. By leveraging both classical and modern synthetic methodologies, researchers can selectively modify this versatile scaffold, paving the way for the discovery and development of novel chemical entities with potential applications in pharmaceuticals and materials science.

References

-

ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. Retrieved February 2, 2026, from [Link]

-

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. Retrieved February 2, 2026, from [Link]

-

chemeurope.com. (n.d.). Electrophilic substitution. Retrieved February 2, 2026, from [Link]

-

Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (n.d.). Retrieved February 2, 2026, from [Link]

-

PNAS. (2021). Electrophilic substitution reactions of compounds with Craig-Möbius aromaticity. Retrieved February 2, 2026, from [Link]

-

Filo. (n.d.). Explain the disproportionate Nitration of Thiophene in term reaction kinetic. Retrieved February 2, 2026, from [Link]

-

Chemistry LibreTexts. (2020). 10.5: Electrophilic Substitution. Retrieved February 2, 2026, from [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved February 2, 2026, from [Link]

-

RSC Publishing. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Retrieved February 2, 2026, from [Link]

-

PMC - NIH. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved February 2, 2026, from [Link]

-

YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Haloselenophenes: Synthesis of 2-Arylselenophenes, 2,5-Diarylselenophenes, and 2-Arylselenophenyl Ketones. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Nucleophilic Substitution of Thiophene Derivatives. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Extension of the Heck Reaction to the Arylation of Activated Thiophenes. Retrieved February 2, 2026, from [Link]

-

ACS Publications. (n.d.). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Retrieved February 2, 2026, from [Link]

-

MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved February 2, 2026, from [Link]

-

IUCr Journals. (2003). 2-Acetylphenyl 5-methylthiophene-2-carboxylate. Retrieved February 2, 2026, from [Link]

-

ACS Publications. (n.d.). Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. Retrieved February 2, 2026, from [Link]

-

The University of Liverpool Repository. (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Retrieved February 2, 2026, from [Link]

-

Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst. (n.d.). Retrieved February 2, 2026, from [Link]

-

PMC - NIH. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved February 2, 2026, from [Link]

-

MDPI. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Retrieved February 2, 2026, from [Link]

-

NIH. (n.d.). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Retrieved February 2, 2026, from [Link]

-

Taylor & Francis. (n.d.). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Retrieved February 2, 2026, from [Link]

-

MDPI. (n.d.). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Retrieved February 2, 2026, from [Link]

-

ResearchOnline@JCU. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Retrieved February 2, 2026, from [Link]

-

NIH. (n.d.). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Retrieved February 2, 2026, from [Link]

-

Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2014). (PDF) Thiophene Oxidation and Reduction Chemistry. Retrieved February 2, 2026, from [Link]

-

RSC Publishing. (2023). Dimerization reactions with oxidized brominated thiophenes. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Direct Arylation of Thiophenes in Continuous Flow. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). CN101987842A - Method for preparing 2-methyl thiophene derivatives.

-

Reddit. (2022). Regioselectivity In Relationship To Halogenation. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. Retrieved February 2, 2026, from [Link]

-

Wikipedia. (n.d.). Thiophene. Retrieved February 2, 2026, from [Link]

-

PubMed. (n.d.). Conjugated Polymers from Direct Arylation Polycondensation of 3,4-Difluorothiophene-Substituted Aryls: Synthesis and Properties. Retrieved February 2, 2026, from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 2, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-nitrothiophene. Retrieved February 2, 2026, from [Link]

-

Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved February 2, 2026, from [Link]

-

YouTube. (2020). MCQ-83: About Nitration reaction on 5-member heterocycles (for BS-MS, CSIR-NET, GATE, IIT-JAM, M.Sc). Retrieved February 2, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution. Retrieved February 2, 2026, from [Link]

-

YouTube. (2024). Heck Coupling Reaction || Oxidative Addition, Reductive/Beta-Hydride Elimination, Carbopalladation. Retrieved February 2, 2026, from [Link]

-

ACS Publications. (n.d.). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Retrieved February 2, 2026, from [Link]

Sources

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. askfilo.com [askfilo.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tandfonline.com [tandfonline.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Dimerization reactions with oxidized brominated thiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

Technical Guide: Therapeutic Utility & Synthetic Strategies of Substituted Thiophenes

Executive Summary: The Thiophene Advantage

In modern medicinal chemistry, the thiophene ring is not merely a structural spacer; it is a tunable electronic valve. While classically viewed as a bioisostere of benzene, the thiophene moiety offers distinct physicochemical advantages: a smaller van der Waals radius, higher lipophilicity (LogP), and unique electron-donating capabilities via the sulfur lone pair.

This guide moves beyond basic textbook definitions to explore the high-value application of substituted thiophenes in oncology (specifically kinase inhibition) and the critical synthetic and metabolic considerations required to develop viable clinical candidates.

The Pharmacophore Advantage: Beyond Benzene Bioisosterism

The substitution of a phenyl ring with a thiophene (bioisosterism) is a standard optimization strategy, but the decision must be driven by causality, not randomness.

Electronic & Steric Rationale

-

Bond Angle Geometry: The C–S–C bond angle in thiophene is approximately 92°, compared to the 120° angles in benzene. This alteration changes the vector of substituents at the 2- and 5-positions, often allowing for a more "snug" fit in cryptic hydrophobic pockets of enzymes that phenyl analogs cannot access.

-

Non-Bonded Interactions: The sulfur atom acts as a weak hydrogen bond acceptor. In kinase ATP-binding pockets, this interaction can anchor the inhibitor more effectively than a hydrophobic phenyl ring.

Physicochemical Comparison

| Property | Benzene | Thiophene | Drug Design Implication |

| Aromaticity | High (Resonance Energy ~36 kcal/mol) | Moderate (Resonance Energy ~29 kcal/mol) | Thiophene is more reactive to electrophilic attack (metabolic liability). |

| Electronegativity | Carbon backbone | Sulfur (electronegative) | Inductive effects alter pKa of adjacent amines. |

| Lipophilicity | Baseline | Generally Higher | Improved membrane permeability; risk of non-specific binding. |

| Metabolic Handle | Epoxidation (slow) | S-oxidation (fast) | Requires blocking groups at C-2/C-5 to prevent toxicity. |

Therapeutic Focus: Oncology & Kinase Inhibition[1][2][3]

Substituted thiophenes have emerged as "privileged structures" in the design of multi-targeted kinase inhibitors. The scaffold is particularly effective in Type I and Type II inhibitors targeting VEGFR, AKT, and WEE1.

Mechanism of Action: The ATP-Binding Pocket

In the context of VEGFR-2 inhibition, fused thiophene derivatives (e.g., thienopyrimidines) mimic the adenine ring of ATP. The sulfur atom often orients the molecule to form hydrogen bonds with the "hinge region" amino acids (e.g., Cys919 in VEGFR-2).

Recent studies have validated Compound 16b (a 5-hydroxybenzothiophene derivative) as a potent multi-kinase inhibitor, showing nanomolar efficacy against CLK1, DYRK1A, and Haspin kinases [1].[1] Similarly, the tetrahydrobenzo[b]thiophene derivative BU17 has shown dual activity: inhibiting WEE1 kinase while simultaneously destabilizing tubulin polymerization, leading to G2/M cell cycle arrest [2].[2]

Visualization: Thiophene SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing a thiophene-based kinase inhibitor.

Figure 1: Strategic substitution logic for thiophene-based kinase inhibitors. Position 2 is critical for hinge binding, while positions 4 and 5 dictate selectivity.

Synthetic Methodology: The Optimized Gewald Reaction

For the synthesis of 2-aminothiophenes (the most common scaffold for kinase inhibitors), the Gewald Reaction is the industry standard. However, reproducibility can be an issue due to the quality of elemental sulfur and base selection.

Below is a validated protocol optimized for library generation.

Protocol: Microwave-Assisted Gewald Synthesis

Objective: Synthesis of polysubstituted 2-aminothiophenes.[3] Scale: 10 mmol.

Reagents:

-

Ketone/Aldehyde (1.0 eq)

-

Activated Nitrile (e.g., Ethyl cyanoacetate, 1.0 eq)

-

Elemental Sulfur (S₈, 1.0 eq)

-

Morpholine (Catalytic base, 1.5 eq)

-

Ethanol (Solvent)[4]

Step-by-Step Workflow:

-

Pre-mixing: In a microwave-safe vial (20 mL), dissolve the ketone (10 mmol) and ethyl cyanoacetate (10 mmol) in Ethanol (10 mL).

-

Activation: Add Morpholine (15 mmol) dropwise. Note: The reaction is exothermic; ensure cooling if scaling up.

-

Sulfur Addition: Add elemental sulfur (10 mmol) to the stirring solution.

-

Irradiation: Seal the vial and irradiate at 100°C for 15–20 minutes (max power 150W). Conventional heating requires reflux for 2–4 hours.

-

Work-up: Cool the reaction mixture to 4°C. The product usually precipitates as a solid.

-

Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, remove solvent in vacuo and purify via flash column chromatography (Hexane:EtOAc gradient).

Validation Checkpoint:

-

TLC: Monitor disappearance of the ketone.

-

NMR: Look for the characteristic -NH₂ broad singlet around 7.0 ppm (DMSO-d6) and the disappearance of the methylene protons of the cyanoacetate.

ADME & Toxicology: The S-Oxidation Liability

The primary risk in thiophene drug development is metabolic bioactivation . Unlike benzene, the sulfur atom is susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4).

The Mechanism of Toxicity

The metabolic pathway proceeds via S-oxidation, leading to a thiophene-S-oxide or thiophene-epoxide. These are highly reactive electrophiles (Michael acceptors) that can covalently bind to cellular proteins (e.g., glutathione S-transferases), leading to hepatotoxicity or idiosyncratic drug reactions (IDRs).

Mitigation Strategy:

-

Block Metabolic Sites: Substitute the C-2 and C-5 positions with electron-withdrawing groups or halogens to reduce electron density and prevent enzymatic oxidation.

-

Scaffold Hopping: If S-oxidation is rapid, consider a thiazole or isothiazole bioisostere.

Visualization: Bioactivation Pathway

The following diagram details the "danger zone" of thiophene metabolism.

Figure 2: Metabolic bioactivation of thiophene. The competition between Glutathione (GSH) detoxification and protein binding determines toxicity.

References

-

Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Source: Future Medicinal Chemistry (2024). URL:[Link]

-

Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Source: Journal of Advanced Research (via PMC). URL:[Link]

-

Bioactivation Potential of Thiophene-Containing Drugs. Source: Chemical Research in Toxicology (ACS Publications). URL:[Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives. Source: RSC Medicinal Chemistry (2025).[5] URL:[Link]

Sources

- 1. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. d-nb.info [d-nb.info]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Thiophene carboxylates as precursors for organic semiconductors

Title: Thiophene Carboxylates: The Strategic Scaffold for Next-Gen Organic Semiconductors[1]

Executive Summary

Thiophene carboxylates represent a critical class of synthons in the development of high-performance organic semiconductors (OSCs).[1] Unlike simple alkyl-thiophenes, carboxylate-functionalized precursors offer a dual advantage: electronic tunability via the electron-withdrawing ester group and structural versatility as a gateway to fused-ring systems like thieno[3,2-b]thiophene (TT).[1][2] This guide dissects the technical utility of thiophene carboxylates, detailing their synthesis, transformation into active semiconductor cores, and the specific experimental protocols required to validate these pathways.

Part 1: The Synthetic Engine

The utility of thiophene carboxylates begins with their scalable synthesis and subsequent cyclization capabilities.[1] Two primary named reactions dominate this landscape: the Gewald Reaction for generating the initial thiophene core, and the Fiesselmann Synthesis for fusing a second ring.[1]

The Gewald Reaction: De Novo Thiophene Construction

The Gewald reaction is the most robust method for synthesizing 2-aminothiophene-3-carboxylates.[1] It involves the multi-component condensation of a ketone/aldehyde, an activated nitrile (e.g., methyl cyanoacetate), and elemental sulfur.[2]

-

Mechanism: Knoevenagel condensation followed by thiolation and cyclization.[1][3]

-

Relevance: Generates a highly functionalized core (amine at C2, ester at C3) ready for further derivation into thienopyrimidines or conversion to nitriles for Diketopyrrolopyrrole (DPP) synthesis.[2]

The Fiesselmann Synthesis: Accessing the Thieno[3,2-b]thiophene (TT) Core

The thieno[3,2-b]thiophene (TT) moiety is ubiquitous in high-mobility polymers (e.g., PBTTT).[2] The most efficient route to this fused system utilizes thiophene-2-carboxylate derivatives (specifically 3-halo-thiophene-2-esters) as the electrophilic partner in a condensation with alkyl thioglycolates.[1][2]

Mechanistic Insight:

The reaction proceeds via a nucleophilic aromatic substitution (

Part 2: Critical Transformations & Decision Pathways

Researchers must select the appropriate transformation pathway based on the desired electronic outcome.[1]

Pathway A: Side-Chain Engineering (Ester-Functionalized Polymers)

Direct polymerization of thiophene-3-carboxylates yields polymers with deep HOMO levels due to the electron-withdrawing nature of the ester.[1][2]

-

Effect: Increases ionization potential (HOMO shifts from ~-4.9 eV to ~-5.4 eV), significantly enhancing oxidative stability (air stability).[1][2]

-

Trade-off: Ester groups can reduce solubility compared to alkyl chains; branched esters (e.g., 2-ethylhexyl) are often required.[1][2]

Pathway B: Fused-Ring Construction (TT Synthesis)

This is the primary route for high-mobility p-type materials.[1][2] The carboxylate is not retained in the final semiconductor but serves as the scaffold for ring closure.[1]

-

Protocol: Saponification of the resulting thieno[3,2-b]thiophene-2-carboxylate followed by copper-mediated decarboxylation yields the unsubstituted TT core.[1][2]

Pathway C: DPP Precursors

Thiophene carboxylates are converted to thiophene-carbonitriles (via amide dehydration).[1][2] These nitriles react with succinates to form the Diketopyrrolopyrrole (DPP) core, a dominant acceptor unit in donor-acceptor polymers.[2]

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the divergent pathways available from a standard thiophene-carboxylate precursor.

Caption: Divergent synthetic pathways from thiophene carboxylate precursors to three major classes of organic semiconductor materials.[2]

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of Methyl thieno[3,2-b]thiophene-2-carboxylate Objective: To synthesize the fused TT core from a monocyclic precursor. Precursor: Methyl 3-bromothiophene-2-carboxylate.[1][2]

Reagents:

-

Methyl thioglycolate (1.2 eq)[2]

-

Potassium carbonate (

) or Potassium tert-butoxide ( -

DMF (Dimethylformamide), anhydrous.[2]

Step-by-Step Methodology:

-

Preparation: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (

). Add anhydrous DMF (0.2 M concentration relative to substrate).[2] -

Nucleophilic Attack: Add methyl thioglycolate and the base (

) to the DMF.[1] Stir at -

Addition: Dropwise add a solution of Methyl 3-bromothiophene-2-carboxylate in DMF.

-

Causality: Slow addition prevents localized high concentrations that could lead to intermolecular side reactions rather than the desired cyclization.[1]

-

-

Cyclization (The Fiesselmann Step): Heat the reaction mixture to

for 12–16 hours.-

Mechanism Check: The thiolate displaces the bromide (

), and the resulting intermediate undergoes intramolecular Claisen condensation to close the ring.

-

-

Work-up: Cool to room temperature. Pour into ice-water (precipitates the product).[1][2] Filter the solid or extract with Ethyl Acetate.[1]

-

Self-Validating Check (TLC):

-

Purification: Recrystallization from Ethanol or Column Chromatography.[1]

Part 5: Data Presentation & Electronic Impact

The following table contrasts the electronic properties of standard alkyl-substituted polythiophenes against those derived from carboxylate precursors.

| Property | Poly(3-hexylthiophene) (P3HT) | Poly(3-alkoxycarbonylthiophene) (P3Ester) | Impact on Device Physics |

| Side Chain | Alkyl (-C6H13) | Ester (-COOR) | Ester induces dipole & steric lock.[2] |

| HOMO Level | -4.9 to -5.1 eV | -5.4 to -5.6 eV | Deeper HOMO = Better air stability ( |

| LUMO Level | -3.0 eV | -3.4 eV | Lower LUMO facilitates electron injection (n-type character).[1][2] |

| Bandgap | ~1.9 eV | ~2.0 - 2.1 eV | Slightly wider gap due to twisted backbone (if steric bulk is high).[1][2] |

| Solubility | High (in CHCl3, CB) | Moderate (Requires branched R groups) | Ester polarity can improve miscibility with PCBM acceptors.[2] |

References

-

Gewald Reaction Mechanism & Catalysis

-

Fiesselmann Synthesis of Thieno[3,2-b]thiophene

- Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction.

-

Source: Beilstein Journal of Organic Chemistry (via NIH)[2]

-

Ester-Functionalized Polythiophenes

-

Thieno[3,2-b]thiophene as Semiconductor Core

- Synthesis and Characterization of New Thieno[3,2-b]thiophene Deriv

-

Source: PMC (NIH)[2]

-

Electronic Properties of P3HT (Comparison Data)

Sources

- 1. WO1991019021A1 - Polymerization of thiophene and its derivatives - Google Patents [patents.google.com]

- 2. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

A Theoretical Treatise on the Electronic Architecture of Phenylthiophenes: A Guide for Researchers and Drug Development Professionals

Abstract

Phenylthiophenes represent a cornerstone class of organic conjugated materials, demonstrating immense potential in fields ranging from organic electronics to medicinal chemistry.[1] Their unique electronic structure, characterized by a tunable π-conjugated system, governs their functionality and makes them prime candidates for the rational design of novel materials and therapeutics. This in-depth technical guide provides a comprehensive exploration of the theoretical methodologies employed to elucidate the electronic properties of phenylthiophenes. We will delve into the core principles of quantum chemical calculations, dissect the intricacies of their electronic architecture, and provide a practical workflow for researchers to conduct their own computational investigations. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage theoretical studies in the advancement of phenylthiophene-based technologies.

The Significance of Phenylthiophenes: A Tale of Two Rings

The fusion of a phenyl and a thiophene ring gives rise to a molecular scaffold with a rich and tunable electronic landscape. The thiophene moiety, an electron-rich heterocycle, readily donates electrons to the conjugated system, while the phenyl group can act as either a donor or an acceptor depending on its substitution.[2] This inherent versatility allows for the fine-tuning of the material's optoelectronic properties, making phenylthiophenes attractive for a wide array of applications, including:

-

Organic Electronics: The tunable conductivity and charge transport properties of phenylthiophene derivatives make them ideal components for organic light-emitting diodes (OLEDs), organic photovoltaics (OPV), and organic field-effect transistors (OFETs).[3][4]

-

Medicinal Chemistry: The phenylthiophene core is a recognized pharmacophore present in numerous biologically active compounds. Understanding its electronic structure is crucial for designing molecules with specific drug-receptor interactions and for predicting their metabolic stability.[1]

-

Sensors and Switches: The sensitivity of the electronic structure to external stimuli, such as light or the presence of analytes, enables the development of phenylthiophene-based chemical sensors and molecular switches.[5]

Unveiling the Electronic Secrets: A Primer on Theoretical Methodologies

To peer into the electronic heart of phenylthiophenes, we turn to the powerful tools of computational chemistry. These methods allow us to model the behavior of electrons within a molecule and predict a wide range of properties with remarkable accuracy.

The Workhorse of Computational Chemistry: Density Functional Theory (DFT)

At the forefront of theoretical investigations into phenylthiophenes is Density Functional Theory (DFT).[3][4][6] DFT offers a favorable balance between computational cost and accuracy, making it the method of choice for studying the ground-state electronic properties of medium to large-sized molecules. The core principle of DFT lies in the fact that the total energy of a system is a functional of its electron density. By solving the Kohn-Sham equations, we can obtain the ground-state electron density and, from it, derive a wealth of information about the molecule's electronic structure.

The choice of the functional and basis set is a critical decision in any DFT calculation. For phenylthiophene systems, the B3LYP hybrid functional has been widely and successfully used.[3][4][6] It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic properties of conjugated systems. The 6-31G(d) and 6-311++G(d,p) basis sets are commonly employed to provide a good description of the electron distribution around the atoms.[6]

Illuminating the Excited States: Time-Dependent Density Functional Theory (TD-DFT)

To understand the photophysical properties of phenylthiophenes, such as their absorption and emission of light, we must venture into the realm of excited states. Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of electronic excitation energies and oscillator strengths.[6] This information is invaluable for predicting the UV-Vis absorption spectra of these molecules and for understanding their behavior upon photoexcitation.[5][7]

The Core of the Matter: Dissecting the Electronic Structure

Theoretical calculations provide a detailed picture of the electronic architecture of phenylthiophenes. Key parameters that are routinely investigated include:

The Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in a molecule's chemical reactivity and electronic transitions.[2] The energy of the HOMO is related to the molecule's ability to donate an electron (ionization potential), while the LUMO energy reflects its ability to accept an electron (electron affinity).[3] In phenylthiophenes, the HOMO is typically a π-orbital delocalized over the entire conjugated backbone, while the LUMO is a corresponding π*-antibonding orbital.[2]

The HOMO-LUMO Gap: A Window into Reactivity and Color

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that governs the molecule's kinetic stability, chemical reactivity, and optical properties.[2] A smaller HOMO-LUMO gap generally implies higher reactivity and a red-shift in the absorption spectrum (i.e., absorption of lower energy light). The ability to tune this gap through chemical modification is a central theme in the design of novel phenylthiophene-based materials.

The Influence of Substituents: A Game of Electron Donation and Withdrawal

The electronic properties of the phenylthiophene core can be dramatically altered by the introduction of substituent groups.[3] Electron-donating groups (EDGs), such as alkoxy (-OR) or amino (-NR2) groups, increase the energy of the HOMO, making the molecule easier to oxidize. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, lower the energy of the LUMO, making the molecule a better electron acceptor.[2][3] This fine-tuning of the frontier orbital energies is a powerful strategy for tailoring the properties of phenylthiophenes for specific applications. For instance, in the context of organic solar cells, matching the energy levels of the donor and acceptor materials is critical for efficient charge separation.[8]

A Practical Guide: Performing a Quantum Chemical Calculation on a Phenylthiophene Derivative

This section provides a step-by-step protocol for performing a typical DFT and TD-DFT calculation on a substituted phenylthiophene using a computational chemistry software package like Gaussian.[6]

Step-by-Step Computational Workflow

-

Molecular Structure Construction: Begin by building the 3D structure of the desired phenylthiophene derivative using a molecular modeling program.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is typically done using the B3LYP functional with a modest basis set like 6-31G(d).[6]

-

Frequency Calculation: After optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).[6]

-

Single-Point Energy Calculation: With the optimized geometry, perform a more accurate single-point energy calculation using a larger basis set, such as 6-311++G(d,p), to obtain more reliable electronic properties.[6] This calculation will yield the HOMO and LUMO energies.

-

TD-DFT Calculation: To predict the UV-Vis absorption spectrum, perform a TD-DFT calculation on the optimized structure. This will provide the excitation energies and oscillator strengths for the lowest-lying electronic transitions.[6]

-

Data Analysis and Visualization: Analyze the output files to extract the relevant data, such as orbital energies, orbital plots, and predicted absorption wavelengths. Molecular visualization software can be used to view the shapes of the HOMO and LUMO.

Visualizing the Computational Workflow

Caption: A typical workflow for the theoretical study of a phenylthiophene derivative.

Quantitative Insights: A Comparative Analysis of Substituted Phenylthiophenes

The following table summarizes the calculated electronic properties of a series of 2-phenylthiophene derivatives with different substituents at the para-position of the phenyl ring. These values, obtained from DFT calculations, illustrate the profound impact of substitution on the electronic structure.

| Substituent (at para-position) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| -H (unsubstituted) | -5.87 | -1.23 | 4.64 |

| -CH₃ (Methyl) | -5.72 | -1.18 | 4.54 |

| -OCH₃ (Methoxy) | -5.51 | -1.11 | 4.40 |

| -NO₂ (Nitro) | -6.45 | -2.54 | 3.91 |

| -CN (Cyano) | -6.38 | -2.39 | 3.99 |

Note: The values presented in this table are illustrative and can vary depending on the specific computational methodology employed.

Bridging Theory and Experiment: A Self-Validating System

A robust theoretical study does not exist in a vacuum. The predictions made by computational models must be validated against experimental data. For instance, the calculated UV-Vis absorption maxima from TD-DFT can be compared with experimentally measured spectra.[6] Similarly, the calculated ionization potentials and electron affinities can be correlated with electrochemical measurements, such as cyclic voltammetry. This synergy between theory and experiment creates a self-validating system, where theoretical insights guide experimental design, and experimental results refine and validate the computational models.

Future Directions and Concluding Remarks

The theoretical study of the electronic structure of phenylthiophenes is a vibrant and evolving field. Future research will likely focus on more complex systems, such as oligomers and polymers, and on the investigation of their excited-state dynamics using more advanced computational methods.[5][7] The continued development of computational methodologies, coupled with increasing computational power, will undoubtedly lead to a deeper understanding of these fascinating molecules and accelerate their application in cutting-edge technologies.

This guide has provided a comprehensive overview of the theoretical approaches used to study the electronic structure of phenylthiophenes. By understanding the principles behind these methods and the insights they provide, researchers can more effectively design and develop novel phenylthiophene-based materials and therapeutics with tailored properties.

References

- Theoretical study of phenylene-thiophene oligomers: Structure-properties relationship. (2025). Journal of Molecular Modeling.

- Synthesis and Theoretical Studies of Organic Chalcone Compound for Potential Optoelectronics Properties. (2023).

- Visualizing Excited-State Dynamics of a Diaryl Thiophene: Femtosecond Stimulated Raman Scattering as a Probe of Conjugated Molecules. (n.d.). The Journal of Physical Chemistry Letters.

- Vibrational spectroscopic, NMR parameters and electronic properties of three 3-phenylthiophene derivatives via density functional theory. (n.d.). SpringerPlus.

- Controlling Excited State Localization in Bichromophoric Photosensitizers via the Bridging Group. (n.d.). ACS Omega.

- Theoretical study of structural and electronic properties of oligo(thiophene-phenylene)s in comparison with oligothiophenes and oligophenylenes. (n.d.).

- DFT calculations of the local spin densities and oligomerization of 2-phenylthiophene and derivatives. (n.d.). Journal of Molecular Modeling.

- 5-Phenylthiophene-2-carbaldehyde. (n.d.). Benchchem.

- Spectroscopic Quantum Calculations Using Density Functional Theory and Molecular Docking Simulations on 2-(4-Methoxystyryl)-4,6-Bis(Trichloromethyl)-1,3,5-Triazine as Potent Inhibitor against SARS-CoV-2. (n.d.).

- Experimental Studies and DFT Calculations of a Novel Molecule Having Thieno[3,2-b]thiophene Fragment. (n.d.). OUCI.

- Dft Study of the Structural and Electronic Properties of Conducting Oligo(p-Fluorophenylthiophene). (2025).

- Substituent effects on the properties of photochromic hybrid diarylethene derivatives containing a phenylthiophene-S,S-dioxide unit. (n.d.).

- Excited-state dynamics and efficient triplet formation in phenylthiophene compounds. (n.d.). Physical Chemistry Chemical Physics.

- Calculation of vibrational spectroscopic and NMR parameters of 2-Dicyanovinyl-5-(4-N,N-dimethylaminophenyl) thiophene by ab initio HF and density functional methods. (2025).

- High-Order Harmonics and Photoluminescence in Azo-Phenylthiophene Derivatives. (2024). The Journal of Physical Chemistry C.

- Christopher G. Elles. (n.d.). ORCID.

- Strategies for Increasing the Efficiency of Heterojunction Organic Solar Cells: Material Selection and Device Architecture. (2009). Accounts of Chemical Research.

- The Role of Substituent Effects in Modulating the Optoelectronic Properties of Poly(3-phenylthiophene)s. (n.d.). eScholarship, University of California.

- Third Order Nonlinear Optical Properties and Transient Absorption Spectroscopic Study of Excited-State Dynamics of D-π-A Type Chalcone Deriv

- Golden Age of Fluorenylidene Phosphaalkenes–Synthesis, Structures, and Optical Properties of Heteroaromatic Derivatives and Their Gold Complexes. (2020). The Journal of Organic Chemistry.

- 2,5-Diiodo-3-methylthiophene. (n.d.). Benchchem.

- Exploration of Noncovalent Interactions, Chemical Reactivity, and Nonlinear Optical Properties of Piperidone Derivatives: A Concise Theoretical Approach. (2020). ACS Omega.

- A novel thiazole based acceptor for fullerene-free organic solar cells. (n.d.).

Sources

- 1. 5-Phenylthiophene-2-carbaldehyde | 19163-21-4 | Benchchem [benchchem.com]

- 2. mojem.um.edu.my [mojem.um.edu.my]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Vibrational spectroscopic, NMR parameters and electronic properties of three 3-phenylthiophene derivatives via density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Controlling Excited State Localization in Bichromophoric Photosensitizers via the Bridging Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure-Activity Relationship of Methyl 4-phenylthiophene-2-carboxylate Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of methyl 4-phenylthiophene-2-carboxylate analogs, a class of compounds with significant potential in therapeutic development. Drawing upon established synthetic methodologies and biological evaluation techniques, this document will delve into the critical structural features influencing their anti-inflammatory and anticancer activities. By synthesizing current research, this guide aims to provide a framework for the rational design of novel, more potent, and selective therapeutic agents based on this versatile thiophene scaffold.

Introduction: The Methyl 4-phenylthiophene-2-carboxylate Core

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it an attractive starting point for drug discovery. The methyl 4-phenylthiophene-2-carboxylate core, in particular, presents a modifiable framework with key positions for structural variation, allowing for the fine-tuning of its pharmacological profile. The strategic placement of a phenyl group at the 4-position and a methyl carboxylate at the 2-position provides a foundation for exploring diverse chemical space and influencing biological activity.

This guide will focus on two primary therapeutic areas where analogs of this core have shown promise: inflammation and cancer. Understanding the intricate relationship between chemical structure and biological function is paramount for advancing these compounds from promising hits to viable clinical candidates.

Synthetic Strategies for Analog Development

The synthesis of methyl 4-phenylthiophene-2-carboxylate and its analogs can be achieved through several established synthetic routes. The choice of a specific pathway often depends on the desired substitution patterns on both the thiophene and phenyl rings.

Core Scaffold Synthesis: Gewald Reaction

A cornerstone in thiophene synthesis is the Gewald reaction, a one-pot multicomponent reaction that efficiently constructs highly substituted 2-aminothiophenes.[1][2][3][4][5] While the direct synthesis of the title compound is not a classic Gewald synthesis, this methodology is crucial for accessing key precursors and analogs, particularly those with amino functionalities, which can be further modified.

The general mechanism involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[5]

Experimental Protocol: Generalized Gewald Synthesis of 2-Aminothiophenes [1][3]

-